molecular formula C9H7F3O B13590662 (S)-2-(3-(trifluoromethyl)phenyl)oxirane

(S)-2-(3-(trifluoromethyl)phenyl)oxirane

Cat. No.: B13590662
M. Wt: 188.15 g/mol
InChI Key: SDZLYPFMASMVQF-MRVPVSSYSA-N
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Description

(S)-2-(3-(trifluoromethyl)phenyl)oxirane is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxirane ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-(trifluoromethyl)phenyl)oxirane typically involves the reaction of a suitable precursor with a trifluoromethylating agent. One common method is the epoxidation of (S)-2-(3-(trifluoromethyl)phenyl)ethene using a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to higher yields and purity, making the compound suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-(trifluoromethyl)phenyl)oxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(S)-2-(3-(trifluoromethyl)phenyl)oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(3-(trifluoromethyl)phenyl)oxirane involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can lead to changes in the activity and function of the target molecules, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(3-(trifluoromethyl)phenyl)ethene
  • (S)-2-(3-(trifluoromethyl)phenyl)ethanol
  • (S)-2-(3-(trifluoromethyl)phenyl)acetaldehyde

Uniqueness

(S)-2-(3-(trifluoromethyl)phenyl)oxirane is unique due to the presence of both the trifluoromethyl group and the oxirane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the oxirane ring provides a reactive site for further chemical modifications .

Properties

Molecular Formula

C9H7F3O

Molecular Weight

188.15 g/mol

IUPAC Name

(2S)-2-[3-(trifluoromethyl)phenyl]oxirane

InChI

InChI=1S/C9H7F3O/c10-9(11,12)7-3-1-2-6(4-7)8-5-13-8/h1-4,8H,5H2/t8-/m1/s1

InChI Key

SDZLYPFMASMVQF-MRVPVSSYSA-N

Isomeric SMILES

C1[C@@H](O1)C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

C1C(O1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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